molecular formula C17H18F3N3O2S B2979032 2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2199973-89-0

2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No. B2979032
CAS RN: 2199973-89-0
M. Wt: 385.41
InChI Key: RBMDTQLZAGETNV-UHFFFAOYSA-N
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Description

The compound “2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine” is a derivative of thiazole, a type of heterocyclic compound . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 186-187°C, a predicted boiling point of 285.5±40.0 °C, and a predicted density of 1.570±0.06 g/cm3 . It is soluble in methanol .

Future Directions

Thiazole derivatives, such as the compound , can be used as intermediates in organic synthesis and medicinal chemistry . They can be used in the synthesis of pesticide molecules, insecticides, and biologically active molecules . Therefore, future research could focus on exploring these applications further.

properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2S/c1-11-15(26-10-21-11)16(24)23-7-5-12(6-8-23)9-25-14-4-2-3-13(22-14)17(18,19)20/h2-4,10,12H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMDTQLZAGETNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

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